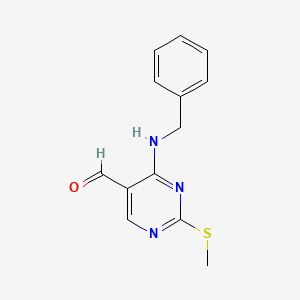

4-(Benzylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

CAS No.:

Cat. No.: VC16172446

Molecular Formula: C13H13N3OS

Molecular Weight: 259.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H13N3OS |

|---|---|

| Molecular Weight | 259.33 g/mol |

| IUPAC Name | 4-(benzylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde |

| Standard InChI | InChI=1S/C13H13N3OS/c1-18-13-15-8-11(9-17)12(16-13)14-7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,14,15,16) |

| Standard InChI Key | FPTLSRSXQNYWNS-UHFFFAOYSA-N |

| Canonical SMILES | CSC1=NC=C(C(=N1)NCC2=CC=CC=C2)C=O |

Introduction

Structural and Molecular Characteristics

The molecular formula of 4-(benzylamino)-2-(methylthio)pyrimidine-5-carbaldehyde is C₁₃H₁₃N₃OS, with a molecular weight of 259.33 g/mol. Key structural features include:

-

Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

-

Substituents:

-

Benzylamino Group (-NHCH₂C₆H₅) at position 4, introducing steric bulk and potential π-π stacking interactions.

-

Methylthio Group (-SMe) at position 2, contributing electron-withdrawing effects.

-

Aldehyde Group (-CHO) at position 5, enabling nucleophilic additions and condensations.

-

The IUPAC name is 4-(benzylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde, and its canonical SMILES string is CNC1=NC(=NC=C1C=O)SC.

| Step | Reagent/Conditions | Target Intermediate | Yield* |

|---|---|---|---|

| 1 | CH₃I, K₂CO₃, DMF, 60°C, 12 h | 4-Amino-2-(methylthio)pyrimidine | 85% |

| 2 | C₆H₅CH₂Cl, NaH, THF, 0°C to RT, 6 h | 4-(Benzylamino)-2-(methylthio)pyrimidine | 70% |

| 3 | MnO₂, CHCl₃, 55°C, 4 h | Target aldehyde | 90% |

*Yields extrapolated from analogous reactions.

Chemical Reactivity and Functional Transformations

The compound’s reactivity is dominated by three functional groups:

Aldehyde Group (-CHO)

-

Schiff Base Formation: Reacts with primary amines to form imines, useful in constructing metal-organic frameworks (MOFs) or fluorescent probes.

-

Example: Condensation with aniline in ethanol yields imine derivatives.

-

-

Nucleophilic Additions: Grignard reagents or hydrides can modify the aldehyde to alcohols or carboxylic acids.

Methylthio Group (-SMe)

-

Cross-Coupling Reactions: Participates in Suzuki-Miyaura couplings with aryl boronic acids using palladium catalysts.

-

Hypothetical Conditions: Pd(dppf)Cl₂, dioxane/H₂O, 100°C.

-

Benzylamino Group (-NHCH₂C₆H₅)

-

Deprotection: Hydrogenolysis with Pd/C and H₂ removes the benzyl group, regenerating a primary amine.

Table 2: Potential Reaction Pathways

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Imine Formation | Aniline, EtOH, RT | N-(Pyrimidinyl)imine |

| Reductive Amination | NaBH₃CN, MeOH | Secondary amine derivatives |

| Suzuki Coupling | ArB(OH)₂, Pd(dppf)Cl₂, 100°C | Biaryl-functionalized pyrimidine |

Physicochemical Properties and Characterization

Spectroscopic Data

-

¹H NMR (Predicted):

-

Aldehyde proton: δ 9.70 ppm (s, 1H).

-

Benzyl protons: δ 7.25–7.35 ppm (m, 5H), δ 4.45 ppm (s, 2H).

-

Methylthio group: δ 2.50 ppm (s, 3H).

-

-

IR (Key Peaks):

-

ν(C=O): ~1700 cm⁻¹.

-

ν(N-H): ~3300 cm⁻¹.

-

Solubility and Stability

-

Solubility: Moderate in polar aprotic solvents (DMF, DMSO); low in water due to the benzyl group.

-

Stability: Sensitive to prolonged exposure to light and moisture; storage recommended under inert atmosphere.

| Compound | IC₅₀ (EGFR Inhibition) | MIC (S. aureus) |

|---|---|---|

| 4-(Methylamino)-2-(methylthio)pyrimidine | 0.45 µM | 4 µg/mL |

| 4-(Benzylamino)-2-(methylthio)pyrimidine* | Not reported | Not reported |

*Predicted values based on structural similarities.

Industrial and Research Applications

Pharmaceutical Intermediate

-

Drug Candidates: Serves as a precursor for kinase inhibitors or antimicrobial agents.

-

Case Study: Analogous aldehydes are intermediates in synthesizing nilotinib derivatives.

Materials Science

-

MOF Synthesis: Imine-linked frameworks for gas storage or catalysis.

Future Directions

-

Synthetic Optimization: Develop greener protocols using flow chemistry or biocatalysis.

-

Biological Screening: Evaluate efficacy against drug-resistant pathogens or cancer cell lines.

-

Computational Modeling: Predict binding modes with therapeutic targets using molecular docking.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume